molecular formula C8H16O B14606461 4-Hexen-3-ol, 2,5-dimethyl- CAS No. 60703-31-3

4-Hexen-3-ol, 2,5-dimethyl-

Cat. No.: B14606461
CAS No.: 60703-31-3
M. Wt: 128.21 g/mol
InChI Key: SUGIOGWYXCYSMP-UHFFFAOYSA-N
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Description

4-Hexen-3-ol, 2,5-dimethyl- is an organic compound with the molecular formula C8H16O. It is a type of unsaturated alcohol, characterized by the presence of a double bond and a hydroxyl group. This compound is known for its distinct structure, which includes a hexene backbone with methyl groups at the second and fifth positions, and a hydroxyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexen-3-ol, 2,5-dimethyl- can be achieved through several methods:

    Grignard Reaction: One common method involves the reaction of 2,5-dimethyl-4-hexen-3-one with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis.

    Aldol Condensation: Another approach is the aldol condensation of acetone with 3-methyl-2-butenal, followed by reduction of the resulting product.

Industrial Production Methods

In an industrial setting, the production of 4-Hexen-3-ol, 2,5-dimethyl- typically involves large-scale Grignard reactions or aldol condensations, optimized for yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Hexen-3-ol, 2,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group to halides.

Major Products Formed

    Oxidation: 2,5-Dimethyl-4-hexen-3-one

    Reduction: 2,5-Dimethylhexan-3-ol

    Substitution: 2,5-Dimethyl-4-hexen-3-chloride

Scientific Research Applications

4-Hexen-3-ol, 2,5-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving alcohols.

    Medicine: Research into its potential therapeutic properties, such as antimicrobial activity, is ongoing.

    Industry: It is utilized in the production of fragrances and flavorings due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 4-Hexen-3-ol, 2,5-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond allows for potential interactions with other molecules, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hexen-3-ol
  • 2,5-Dimethyl-4-hexen-2-ol
  • 3-Hexen-2-ol, 2,5-dimethyl-

Uniqueness

4-Hexen-3-ol, 2,5-dimethyl- is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of both a double bond and a hydroxyl group in a specific configuration allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.

Properties

CAS No.

60703-31-3

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

2,5-dimethylhex-4-en-3-ol

InChI

InChI=1S/C8H16O/c1-6(2)5-8(9)7(3)4/h5,7-9H,1-4H3

InChI Key

SUGIOGWYXCYSMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C=C(C)C)O

Origin of Product

United States

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